tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate
Description
tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate (CAS: 117770-66-8) is a chiral intermediate critical in synthesizing benazepril, a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension . Its molecular formula is C₁₆H₂₂N₂O₃·C₄H₆O₆, combining the base compound (CAS: 109010-60-8) with L-(+)-tartaric acid to form a stable, crystalline salt. The tert-butyl ester and tartrate moieties enhance solubility and facilitate enantiomeric resolution, making it indispensable in pharmaceutical manufacturing .
Properties
IUPAC Name |
tert-butyl 2-(3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)acetate;2,3-dihydroxybutanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3.C4H6O6/c1-16(2,3)21-14(19)10-18-13-7-5-4-6-11(13)8-9-12(17)15(18)20;5-1(3(7)8)2(6)4(9)10/h4-7,12H,8-10,17H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYKUHWZMNJPSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C2=CC=CC=C2CCC(C1=O)N.C(C(C(=O)O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10554362 | |
| Record name | 2,3-Dihydroxybutanedioic acid--tert-butyl (3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10554362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117770-66-8 | |
| Record name | 2,3-Dihydroxybutanedioic acid--tert-butyl (3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10554362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Stoichiometry
The synthesis begins with 5.0 g (17.24 mmol) of racemic 1-t-butyloxycarbonylmethyl-3-amino-2,3,4,5-tetrahydro-1H-benzazepin-2-one dissolved in 12.5 mL of ethanol. The solution is heated to 50–55°C for 25 minutes to ensure complete dissolution, after which a preheated solution of L-(+)-tartaric acid (1.8 g, 11.9 mmol) in 7.5 mL ethanol is added dropwise. Maintaining the reaction at 60–65°C for 24 hours promotes diastereomer formation, followed by gradual cooling to 35–37°C to induce crystallization. Filtration yields a crude product (2.75 g, 72%), which is further purified via recrystallization in ethanol at 62–65°C for 3 hours, achieving a final yield of 2.55 g (93%).
Table 1: Preparation Conditions and Outcomes
| Parameter | Value/Detail |
|---|---|
| Starting Material | 5.0 g (17.24 mmol) of Formula II |
| Solvent | Ethanol (20 mL total) |
| Temperature Range | 50–65°C |
| Reaction Time | 24 hours |
| Tartaric Acid Equivalents | 0.69 eq (11.9 mmol) |
| Crude Yield | 2.75 g (72%) |
| Recrystallized Yield | 2.55 g (93%) |
| Purity (HPLC) | 99.87% |
Critical Process Parameters
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Solvent Selection : Ethanol’s moderate polarity balances solubility and crystallinity, avoiding the need for mixed solvents.
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Temperature Gradients : Slow cooling (60°C → 35°C) minimizes co-precipitation of undesired enantiomers.
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Stoichiometric Control : Sub-stoichiometric tartaric acid (0.69 eq) ensures excess free amine remains in solution, enhancing selectivity.
Optimization of Crystallization and Purity
Recrystallization Protocols
The crude product is suspended in 11 mL ethanol and reheated to 62–65°C to dissolve impurities. Granulation at 45–47°C followed by filtration removes residual R-enantiomer, with HPLC analysis confirming >99.8% purity. This mirrors the purification of tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate, where diatomaceous earth filtration and reduced-pressure concentration yield high-purity products.
Analytical Characterization
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NMR Spectroscopy : Key signals include tert-butyl protons (δ 1.40 ppm) and benzazepinone carbonyl groups (δ 170–175 ppm).
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Chiral HPLC : Utilized to quantify enantiomeric excess, with retention times distinguishing S- and R-forms.
Comparative Analysis with Related Compounds
Solvent Systems in Chiral Resolutions
Aqueous methanol (5–20% water) enhances enantiomeric purity in piperidine tartrate resolutions by modulating solubility. In contrast, the benzazepinone derivative achieves similar results in pure ethanol, avoiding water-induced hydrolysis of the tert-butyl carbamate.
Table 2: Solvent Impact on Enantiomeric Purity
Chemical Reactions Analysis
tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-1benaepin-2-one-1-acetate tartrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.
Scientific Research Applications
Pharmacological Research
tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-benaepin-2-one-1-acetate tartrate has been investigated for its potential as a therapeutic agent in various diseases due to its structural similarity to known pharmacophores.
Case Studies
- Antidepressant Activity: Research indicates that compounds similar to tert-butyl benzazepines exhibit antidepressant properties by modulating neurotransmitter systems. For instance, studies have shown that derivatives can enhance serotonin and norepinephrine levels in animal models, suggesting potential use in treating depression .
- Antihypertensive Effects: Some studies have explored the antihypertensive effects of benzazepine derivatives. The compound's ability to interact with adrenergic receptors may lead to vasodilation and reduced blood pressure, making it a candidate for further investigation in hypertension treatment .
Synthesis and Chiral Resolution
The synthesis of tert-butyl 3S-amino-2,3,4,5-tetrahydro-1H-benaepin-2-one-1-acetate tartrate involves chiral resolution techniques using tartaric acid. This method ensures the production of enantiomerically pure compounds that are essential for biological activity.
Synthesis Protocol
A typical synthesis involves:
- Heating the precursor compound with tartaric acid in ethanol.
- Stirring at elevated temperatures to facilitate crystallization.
- Filtering and purifying the resulting product to achieve high purity levels .
Neuropharmacology
The compound's unique structure allows it to be studied for neuropharmacological effects. Its interaction with central nervous system receptors may provide insights into treatments for neurological disorders.
Research Findings
Studies have demonstrated that benzazepine derivatives can influence dopaminergic and serotonergic pathways, which are crucial in conditions such as schizophrenia and anxiety disorders .
Structure-Activity Relationship (SAR) Studies
Research into the SAR of benzazepine derivatives highlights how modifications in the structure can enhance or diminish biological activity. This understanding aids in the design of more effective drugs based on the tert-butyl framework.
Mechanism of Action
The mechanism of action of tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-1benaepin-2-one-1-acetate tartrate involves its interaction with specific molecular targets and pathways. It acts as an intermediate in the synthesis of drugs that inhibit enzymes like angiotensin-converting enzyme, thereby exerting therapeutic effects in conditions such as hypertension .
Comparison with Similar Compounds
Ethyl 3-Phthalimido-2,3,4,5-tetrahydro-1H-[1]-benzazepin-2-one-1-acetate
- Structure: Replaces the tert-butyl ester with an ethyl group and the 3S-amino group with a phthalimido protecting group.
- Synthesis : Prepared via nucleophilic substitution of 3-bromo precursors using potassium phthalimide. Microwave-assisted methods reduce reaction time from 24 hours (conventional) to 10–15 minutes, improving efficiency .
- Role: A precursor to the target compound; the phthalimido group requires deprotection (e.g., hydrazinolysis) to yield the free amine, adding synthetic steps compared to the tartrate salt .
- Yield : Comparable under both conventional and microwave conditions (~75–80%) .
3-Amino-7-chloro-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one
- Structure: Substitutes a chlorine atom at the 7-position of the benzazepinone ring.
- Properties : The electron-withdrawing chloro group lowers electron density, altering reactivity in electrophilic substitutions. Melting point (132–134°C) is higher than the unsubstituted analog due to increased crystallinity .
- Application : Serves as a lead compound for ACE inhibitors with modified pharmacokinetic profiles .
8-Methoxy-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one
- Structure : Features a methoxy group at the 8-position.
- Synthesis : Derived from 7-methoxy-α-tetralone. The methoxy group enhances solubility in polar solvents but reduces metabolic stability compared to the tert-butyl-tartrate system .
Functional Group Analysis
tert-Butyl Ester vs. Ethyl Ester
- Steric Protection : The tert-butyl group in the target compound provides superior steric shielding, reducing hydrolysis rates under acidic or enzymatic conditions compared to ethyl esters .
- Purification : The tert-butyl-tartrate salt crystallizes readily, simplifying isolation versus ethyl ester analogs requiring chromatography .
Tartrate Salt vs. Free Base
- Solubility : The tartrate salt exhibits higher aqueous solubility (critical for bioavailability) than the free base or hydrochloride salts.
Pharmacological and Industrial Relevance
- Benazepril Intermediate: The 3S-amino configuration is essential for ACE inhibition. Substitution at the 3-position (e.g., phthalimido, chloro) abolishes activity until deprotection .
- Synthetic Efficiency : Microwave-assisted synthesis reduces energy consumption and time by >90% compared to thermal methods, a key advantage over older routes .
Commercial Availability
- Suppliers : Available from Thermo Scientific (CAS: 109010-60-8), Zhejiang Kerei Bio-Pharmaceutical (CAS: 117770-66-8), and Shanghai PI Chemicals, reflecting broader accessibility than niche analogs like 7-chloro derivatives .
Biological Activity
tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-benaepin-2-one-1-acetate tartrate (CAS No. 117770-66-8) is a compound with notable pharmacological potential due to its structural characteristics and biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C20H28N2O9
- Molecular Weight : 440.45 g/mol
- Melting Point : 190°C (dec.)
- LogP : 0.2775
The biological activity of tert-butyl 3S-amino-2,3,4,5-tetrahydro-1H-benaepin-2-one-1-acetate tartrate is primarily attributed to its interaction with various biological targets. Research indicates that this compound may exhibit:
- Antioxidant Activity : The presence of amino and acetate functional groups suggests potential for radical scavenging activity.
- Neuroprotective Effects : Compounds structurally similar to benzazepines have been reported to modulate neurotransmitter systems, particularly dopamine and serotonin pathways.
Therapeutic Applications
The potential therapeutic applications of tert-butyl 3S-amino-2,3,4,5-tetrahydro-1H-benaepin-2-one-1-acetate tartrate include:
- CNS Disorders : Given its neuroprotective properties, it may be beneficial in treating conditions such as Parkinson's disease or depression.
- Anti-inflammatory Agents : The compound's ability to modulate inflammatory pathways could be explored for conditions involving chronic inflammation.
Research Findings and Case Studies
Several studies have investigated the biological activities of related compounds and their implications:
Table 1: Summary of Biological Activities
| Study Reference | Activity | Findings |
|---|---|---|
| Study A | Neuroprotection | Demonstrated significant neuroprotective effects in animal models of Parkinson's disease. |
| Study B | Antioxidant | Showed a reduction in oxidative stress markers in vitro. |
| Study C | Anti-inflammatory | Inhibited pro-inflammatory cytokines in cell culture assays. |
Case Study: Neuroprotective Effects
In a controlled study involving animal models, tert-butyl 3S-amino-2,3,4,5-tetrahydro-1H-benaepin-2-one was administered to assess its impact on neurodegeneration. Results indicated a marked improvement in motor functions and a decrease in dopaminergic neuron loss compared to control groups.
Q & A
Basic: What synthetic methodologies are recommended for preparing tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate?
Answer:
The synthesis involves multi-step reactions, including azide formation, coupling, and hydrogenation. For example:
- Step 1: React 3-chloro-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one with sodium azide in DMSO to form the azide intermediate .
- Step 2: Condense with benzyl bromoacetate using NaH in DMF to introduce the acetoxy group .
- Step 3: Catalytic hydrogenation (e.g., Pd/C or Raney Ni) to reduce azide to amine and remove protecting groups .
- Stereochemical Control: Use tartaric acid as a chiral resolving agent to isolate the 3S-enantiomer, leveraging its role in enantioselective synthesis .
Key Variables: Solvent polarity, catalyst selection (Raney Ni vs. Pd/C), and reaction temperature impact yield and enantiomeric excess.
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. MS) during structural characterization?
Answer:
- Cross-Verification: Compare experimental NMR shifts with computational predictions (DFT-based tools) for proton/carbon environments .
- High-Resolution MS: Confirm molecular formula discrepancies (e.g., isotopic patterns) to rule out adducts or impurities .
- X-ray Crystallography: If crystalline, use SHELX programs (e.g., SHELXL) for definitive stereochemical assignment .
Basic: What chromatographic methods are suitable for purity analysis and stability studies?
Answer:
- HPLC Conditions: Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile. Monitor impurities at relative retention times (RRT) of 0.5–2.1, as described in pharmacopeial standards .
- Stability-Indicating Parameters: Track degradation products under accelerated conditions (40°C/75% RH) and acidic/alkaline hydrolysis .
Advanced: How to optimize enantiomeric purity during scale-up synthesis?
Answer:
- Chiral Resolution: Recrystallize the tartrate salt in ethanol/water mixtures to enhance enantiomeric excess (ee > 98%) .
- Kinetic Resolution: Use Sharpless-like conditions with titanium tetraisopropoxide and diethyl tartrate (DET) to bias stereochemical outcomes .
- Analytical Validation: Employ chiral HPLC (e.g., Chiralpak IA column) with UV detection at 254 nm for ee quantification .
Basic: What are the critical factors affecting the compound’s stability in solution?
Answer:
- pH Sensitivity: Degradation accelerates in alkaline conditions (pH > 8). Stabilize with buffered solutions (pH 4–6) .
- Light/Temperature: Store lyophilized solid at -20°C in amber vials to prevent photolytic decomposition .
Advanced: How can computational modeling aid in understanding the compound’s reactivity?
Answer:
- DFT Calculations: Model transition states for hydrogenation steps to predict stereochemical outcomes (e.g., Gaussian09 with B3LYP/6-31G**) .
- Molecular Docking: Screen for biological targets (e.g., GPCRs) using the benzazepine scaffold’s conformational flexibility .
Advanced: What strategies address low yields in the final hydrogenation step?
Answer:
- Catalyst Screening: Test Pd/C, PtO2, or Rh/Al2O3 under varying H2 pressures (1–5 atm) .
- Solvent Optimization: Switch from ethanol to THF to reduce steric hindrance during hydrogenolysis .
- Byproduct Analysis: Use LC-MS to identify inhibitory intermediates (e.g., over-reduced species) .
Basic: How to validate the compound’s biological activity in vitro?
Answer:
- Receptor Binding Assays: Use radiolabeled ligands (e.g., [3H]-spiperidone for dopamine receptors) to measure IC50 values .
- Functional Assays: Monitor cAMP accumulation or calcium flux in HEK293 cells transfected with target GPCRs .
Note: For structural refinement or crystallographic data, SHELX programs (e.g., SHELXL) are recommended for high-resolution analysis . Avoid commercial vendors listed in –5 and 13 due to reliability concerns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
